molecular formula C25H18ClN3O3S B2590442 N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-43-1

N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2590442
M. Wt: 475.95
InChI Key: DBUMZPRNHAJEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18ClN3O3S and its molecular weight is 475.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their antibacterial and antifungal activities. For example, a study by Maddila et al. (2016) synthesized a series of derivatives and tested them for in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, and for antifungal activity against organisms such as Aspergillus flavus and Candida albicans. Some of these derivatives exhibited excellent antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016).

Antitumor Activity

Another significant area of application for compounds within this chemical family is in antitumor activity research. A study explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for potential antitumor activity in vitro against various human tumor cell lines. Notably, some derivatives displayed considerable anticancer activity against certain cancer cell lines, indicating the potential for these compounds in cancer therapy (Yurttaş et al., 2015).

Quantum Mechanical Studies and Photochemical Modeling

In addition to biological activities, derivatives of the compound have been subject to quantum mechanical studies and photochemical modeling to analyze their potential in applications like dye-sensitized solar cells (DSSCs). These studies involve evaluating the light harvesting efficiency and the free energy of electron injection, which are crucial parameters for the efficiency of DSSCs. The non-linear optical (NLO) activity of these compounds has also been investigated, providing insights into their potential utility in photovoltaic applications (Mary et al., 2020).

Synthesis and Structural Analysis

Further research focuses on the synthesis and structural analysis of related compounds, providing foundational knowledge for understanding their chemical properties and potential applications in various fields, including material science and drug development. These studies often involve complex synthetic pathways and detailed characterization of the compounds using techniques such as NMR, IR, and X-ray crystallography (Boechat et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-15-6-2-4-8-19(15)29-24(31)23-22(18-7-3-5-9-20(18)32-23)28-25(29)33-14-21(30)27-17-12-10-16(26)11-13-17/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUMZPRNHAJEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

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